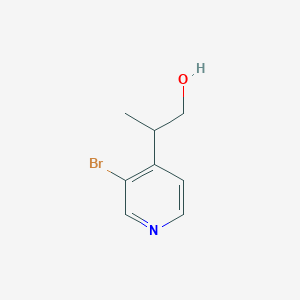

2-(3-Bromopyridin-4-yl)propan-1-ol

説明

特性

IUPAC Name |

2-(3-bromopyridin-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(5-11)7-2-3-10-4-8(7)9/h2-4,6,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRSFIJCWRMYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Bromopyridin-4-yl)propan-1-ol

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-(3-Bromopyridin-4-yl)propan-1-ol is a substituted pyridine derivative. Compounds within this class are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence as core structures in a wide array of biologically active molecules and functional materials. The precise substitution pattern, featuring a bromine atom and a propanol group on the pyridine ring, offers multiple sites for further chemical modification, making it a versatile building block in synthetic chemistry.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive analysis of the expected spectroscopic data for 2-(3-Bromopyridin-4-yl)propan-1-ol. While direct experimental data for this specific molecule is not widely published, this document will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its characteristic spectral features. This predictive approach serves as a valuable roadmap for researchers working with this and structurally related compounds.

Molecular Structure and Logic of Analysis

To logically predict the spectroscopic data, a clear understanding of the molecule's structure is essential. The following diagram illustrates the structure of 2-(3-Bromopyridin-4-yl)propan-1-ol and the IUPAC numbering used for the assignment of spectroscopic signals.

Caption: Molecular structure of 2-(3-Bromopyridin-4-yl)propan-1-ol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons of each type), and their multiplicity (the number of neighboring protons).

Causality Behind Predictions:

-

Aromatic Protons (H-2, H-5, H-6): Protons on a pyridine ring are typically deshielded and appear at high chemical shifts (downfield). The electronegative nitrogen atom and the bromine atom will influence the precise shifts. H-2 and H-6 will be the most downfield due to their proximity to the nitrogen. H-5 will be further upfield. The splitting patterns are predicted based on the coupling between adjacent protons.

-

Aliphatic Protons (H-1', H-2', H-3'): The protons on the propanol side chain will be further upfield. The proton on the carbon bearing the hydroxyl group (H-1') will be deshielded by the oxygen atom. The CH₂ group (H-3') will also be deshielded by the adjacent hydroxyl group. The methyl group (H-2') will be the most upfield.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad singlet.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2 | ~ 8.6 | Singlet (s) | 1H |

| H-6 | ~ 8.5 | Doublet (d) | 1H |

| H-5 | ~ 7.3 | Doublet (d) | 1H |

| H-1' (CH) | ~ 3.8 | Multiplet (m) | 1H |

| H-3' (CH₂) | ~ 3.6 | Multiplet (m) | 2H |

| -OH | 1.5 - 4.0 | Broad Singlet (br s) | 1H |

| H-2' (CH₃) | ~ 1.1 | Doublet (d) | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Causality Behind Predictions:

-

Aromatic Carbons (C-2 to C-6): These sp² hybridized carbons will appear in the downfield region of the spectrum. The carbon attached to the bromine atom (C-3) will be significantly influenced by the halogen's electronic effects. Carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded.

-

Aliphatic Carbons (C-1', C-2', C-3'): These sp³ hybridized carbons will be found in the upfield region. The carbon bonded to the hydroxyl group (C-3') will be the most downfield of this group due to the deshielding effect of the oxygen atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 152 |

| C-6 | ~ 150 |

| C-5 | ~ 125 |

| C-4 | ~ 145 |

| C-3 | ~ 120 |

| C-3' (CH₂) | ~ 65 |

| C-1' (CH) | ~ 40 |

| C-2' (CH₃) | ~ 18 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Predictions: The presence of the hydroxyl, aromatic, and aliphatic C-H, C-O, C=C, C=N, and C-Br bonds will give rise to characteristic absorption bands. The O-H stretch is particularly diagnostic, appearing as a broad band due to hydrogen bonding.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2960 - 2850 | C-H stretch (aliphatic) | Medium |

| 1600 - 1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong |

| ~ 1200 | C-O stretch (alcohol) | Strong |

| ~ 1050 | C-Br stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Causality Behind Predictions:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

-

Fragmentation: The molecule is expected to fragment in predictable ways. Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The bromopyridine ring is relatively stable but can also undergo fragmentation.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Fragment |

| 216/218 | [M]⁺ (Molecular ion) |

| 198/200 | [M - H₂O]⁺ |

| 185/187 | [M - CH₂OH]⁺ |

| 156/158 | [C₅H₃BrN]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine) |

Predicted Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for 2-(3-Bromopyridin-4-yl)propan-1-ol.

Experimental Protocols

The following are standard operating procedures for the spectroscopic analysis of a novel compound like 2-(3-Bromopyridin-4-yl)propan-1-ol.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry

-

Sample Preparation:

-

For Electron Ionization (EI), a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.

-

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).

-

The sample is vaporized and then ionized by a beam of electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak(s).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed isotopic pattern for bromine-containing fragments with the theoretical pattern.

-

References

-

Royal Society of Chemistry. Electronic supplementary information. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. [Link]

-

University of Regensburg. 13C NMR of 1-Propanol. [Link]

-

ChemHelper. Sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Doc Brown's Chemistry. Mass spectrum of propan-1-ol. [Link]

-

PubChem. 2-(4-Bromopyridin-2-yl)propan-2-ol. [Link]

-

University of Calgary. Sample IR spectra. [Link]

-

Doc Brown's Chemistry. Interpreting the 1H NMR spectrum of 2-bromopropane. [Link]

-

ResearchGate. Figure S3. 13 C NMR spectrum of the additional product 4. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

NIST. Pyridine, 3-bromo-. [Link]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(3-Bromopyridin-4-yl)propan-1-ol

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, 2-(3-Bromopyridin-4-yl)propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-stage approach to characterizing its physicochemical properties, biological activity, and potential as a therapeutic agent. The methodologies described herein are grounded in established principles of drug discovery, emphasizing scientific integrity and data-driven decision-making.

Introduction: The Rationale for a Structured In Vitro Cascade

The journey of a novel compound from a laboratory curiosity to a potential therapeutic is a rigorous process of elimination and characterization. In vitro assays serve as the foundational step in this journey, offering a cost-effective and ethically sound means to gather critical data on a compound's biological behavior.[1][2] This guide eschews a rigid, one-size-fits-all template, instead presenting a cascading workflow where the results of each experimental stage inform the design of the next. Our focus is on building a comprehensive profile of 2-(3-Bromopyridin-4-yl)propan-1-ol, from its fundamental chemical nature to its potential interactions with cellular systems.

Part 1: Foundational Physicochemical and Cytotoxicity Profiling

Before delving into complex biological assays, a thorough understanding of the compound's basic properties is paramount. These initial studies predict the "drug-likeness" of 2-(3-Bromopyridin-4-yl)propan-1-ol and establish the concentration ranges for subsequent experiments.[3][4][5]

Physicochemical Characterization

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[3][6] We will assess key parameters to determine if 2-(3-Bromopyridin-4-yl)propan-1-ol conforms to established guidelines for orally bioavailable drugs, such as Lipinski's Rule of Five.[6]

Table 1: Physicochemical Parameters for 2-(3-Bromopyridin-4-yl)propan-1-ol

| Parameter | Method | Rationale |

| Molecular Weight (MW) | Calculation from chemical formula | Smaller molecules (<500 Da) generally exhibit better absorption.[3] |

| Lipophilicity (LogP) | Calculated or experimental (e.g., HPLC) | Influences membrane permeability and binding to target proteins.[6] |

| Hydrogen Bond Donors (HBD) | Calculation from chemical structure | Affects solubility and membrane permeability.[6] |

| Hydrogen Bond Acceptors (HBA) | Calculation from chemical structure | Affects solubility and membrane permeability.[6] |

| Aqueous Solubility | Kinetic or thermodynamic solubility assay | Essential for systemic exposure after administration.[5][6] |

| Chemical Stability | Solution stability assay at various pH values | Determines the compound's shelf-life and stability in physiological environments.[5] |

General Cytotoxicity Assessment

The initial assessment of a compound's toxicity is crucial for determining a therapeutic window. We will employ robust, colorimetric assays that measure metabolic activity as an indicator of cell viability.[7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT assays are reliable methods for assessing cell viability.[9][10][11][12] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[8][9][12]

-

Cell Culture: Seed a panel of representative human cell lines (e.g., a normal fibroblast line like MRC-5 and a cancer cell line like HeLa) in 96-well plates and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Prepare serial dilutions of 2-(3-Bromopyridin-4-yl)propan-1-ol in cell culture medium. Treat the cells with a range of concentrations and incubate for 24, 48, and 72 hours.[11]

-

MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for a specified period to allow for formazan production.[9][11]

-

Solubilization and Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[9][12] For XTT, this step is not necessary as the product is water-soluble.[13] Read the absorbance at the appropriate wavelength using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

The following diagram illustrates the workflow for the initial characterization of our test compound.

Caption: Initial characterization workflow for the test compound.

Part 2: ADME and Safety Pharmacology

With a foundational understanding of the compound's properties and toxicity, we next investigate its potential metabolic fate and off-target effects, which are common reasons for drug candidate failure.[14]

In Vitro Metabolic Stability

A drug's metabolic stability significantly influences its half-life and bioavailability.[15][16][17] These assays use liver-derived systems to simulate the primary site of drug metabolism.[14][15]

-

System Preparation: Use human liver microsomes or cryopreserved human hepatocytes.[14][15][18] Microsomes primarily assess Phase I metabolism, while hepatocytes encompass both Phase I and Phase II metabolic pathways.[15]

-

Incubation: Incubate 2-(3-Bromopyridin-4-yl)propan-1-ol with the microsomal or hepatocyte suspension at 37°C.[14][18]

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[14]

-

Analysis: Quantify the remaining parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

-

Data Interpretation: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[14][17][18]

Table 2: Metabolic Stability Data Interpretation

| Parameter | Description | Significance |

| In Vitro Half-life (t1/2) | The time it takes for 50% of the compound to be metabolized. | A shorter half-life may indicate rapid clearance in vivo.[17] |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | Used to predict in vivo hepatic clearance.[15][17][18] |

Cardiovascular Safety: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[19] Therefore, assessing a compound's potential for hERG inhibition is a critical early safety screen.

Automated patch-clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch-clamp.[19][20]

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[21][22]

-

Compound Application: Apply a range of concentrations of 2-(3-Bromopyridin-4-yl)propan-1-ol to the cells.

-

Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current.[19][23]

-

Current Measurement: Record the hERG tail current in the presence of the compound.[19]

-

Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Caption: ADME and safety profiling workflow.

Part 3: Target Identification and Mechanism of Action

Assuming favorable results from the initial profiling, the next stage is to investigate the compound's biological target and the cellular pathways it modulates. This is a critical step in understanding its potential therapeutic application.[24][25]

Target-Based Screening: In Vitro Kinase Assays

The pyridine moiety present in 2-(3-Bromopyridin-4-yl)propan-1-ol is a common feature in many kinase inhibitors. Therefore, a logical starting point for target identification is to screen the compound against a panel of kinases.

-

Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome.

-

Assay Format: Utilize a suitable assay format, such as a radiometric assay using [γ-³²P]ATP or a luminescence-based assay like ADP-Glo™.[26][27]

-

Reaction: Incubate the selected kinases with their respective substrates and ATP in the presence of varying concentrations of 2-(3-Bromopyridin-4-yl)propan-1-ol.[28][29][30]

-

Detection: Measure the kinase activity by quantifying substrate phosphorylation or ADP production.[26]

-

Data Analysis: Determine the IC50 of the compound for each kinase to identify potential targets.

Elucidating Cellular Mechanisms: Signaling Pathway Analysis

If the kinase screen identifies a specific target or family of targets, the next step is to investigate the downstream signaling pathways affected by the compound in a cellular context. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) pathways are central to many cellular processes and are frequently dysregulated in disease.[31][32][33][34]

The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses.[31][32][35][36] It consists of a three-tiered kinase module: MAP3K, MAP2K, and MAPK (e.g., ERK, JNK, p38).[31][33]

-

Cell Treatment: Treat a relevant cell line with 2-(3-Bromopyridin-4-yl)propan-1-ol at various concentrations and time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (activated) forms of key MAPK pathway proteins (e.g., phospho-ERK, phospho-JNK, phospho-p38).

-

Analysis: Quantify the changes in protein phosphorylation to determine the effect of the compound on MAPK signaling.

Caption: A simplified representation of the MAPK/ERK signaling cascade.

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival.[34][37][38] Its activation involves the translocation of NF-κB transcription factors from the cytoplasm to the nucleus.[39]

-

Cell Line: Use a cell line stably transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or green fluorescent protein).

-

Treatment: Treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of 2-(3-Bromopyridin-4-yl)propan-1-ol.

-

Reporter Gene Measurement: Measure the expression of the reporter gene (e.g., luminescence or fluorescence).

-

Analysis: A decrease in reporter gene expression in the presence of the compound indicates inhibition of the NF-κB pathway.[40]

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The culmination of this multi-faceted in vitro evaluation is a comprehensive data package that provides a holistic view of 2-(3-Bromopyridin-4-yl)propan-1-ol's potential as a drug candidate. By systematically assessing its physicochemical properties, cytotoxicity, metabolic stability, off-target effects, and mechanism of action, researchers can make an informed decision on whether to advance the compound to more complex and costly preclinical studies. This structured, data-driven approach is fundamental to modern drug discovery, ensuring that only the most promising candidates progress through the development pipeline.[1][41]

References

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

- MAPK Signaling: Unraveling the Pathway of Mitogen Stimul

- MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis - AnyGenes.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- In Vitro Metabolic Stability - Cre

- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - NG.

- Application Notes and Protocols for hERG Channel Assay of Actisomide - Benchchem.

- Drug Metabolic Stability Analysis Service - Cre

- The Role Of in vitro Testing In Drug Development - Pion Inc.

- Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable.

- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology - ACS Public

- Understanding the Physicochemical Properties of Drugs: A Deep Dive - Ore

- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed.

- MAPK Signaling Pathway | ERK, JNK & p38 Kinase Mechanisms in Disease.

- KEGG MAPK signaling p

- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io.

- CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™.

- In vitro NLK Kinase Assay - PMC - NIH.

- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.

- Systems analysis of MAPK signal transduction | Essays in Biochemistry - Portland Press.

- Assay Development in Drug Discovery | Danaher Life Sciences.

- Physicochemical Property Study - WuXi AppTec DMPK.

- Introduction to XTT assays for cell-viability assessment - Abcam.

- Cell-based hERG Channel Inhibition Assay in High-throughput Form

- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.

- In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team.

- Target-Directed Approaches for Screening Small Molecules against RNA Targets - PMC.

- Establishing assays and small molecule screening facilities for Drug discovery programs.

- Technical Guide to the In Vitro Kinase Assay of Cdc7-IN-10 - Benchchem.

- Innovations in Drug Development: The Increased Utility of In Vitro Testing - WuXi AppTec.

- MTT assay - Wikipedia.

- In vitro kinase assay - Bio-protocol.

- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research.

- In vitro kinase assay | Protocols.io.

- Categories of Scientific Evidence—In Vitro Data - Dietary Supplements - NCBI Bookshelf.

- In vitro - Wikipedia.

- Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System - Molecular Devices.

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA.

- Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute.

- hERG Safety Assay - Evotec.

- Small-molecule Target and Pathway Identific

- Studies on the Mechanism of Action of Cytoxan Evidence of Activ

- Assaying NF-κB activation and signaling

- Target identification of small molecules: an overview of the current applic

- Target Identification and Validation (Small Molecules) - University College London.

- NF-kappaB Signaling P

- In vitro benchmarking of NF-κB inhibitors - PMC.

- Monitoring the Levels of Cellular NF-κB Activation St

- Assaying Homodimers of NF-κB in Live Single Cells - Frontiers.

Sources

- 1. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. fiveable.me [fiveable.me]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. itmedicalteam.pl [itmedicalteam.pl]

- 8. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. CyQUANT™ MTT and XTT Cell Viability Assays その他の標識または色素 | Contact Us | Invitrogen™ [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. MTT assay - Wikipedia [en.wikipedia.org]

- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 17. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nuvisan.com [nuvisan.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. evotec.com [evotec.com]

- 21. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]

- 23. fda.gov [fda.gov]

- 24. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 25. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. In vitro kinase assay [bio-protocol.org]

- 28. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 29. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. protocols.io [protocols.io]

- 31. assaygenie.com [assaygenie.com]

- 32. anygenes.com [anygenes.com]

- 33. MAPK Signaling Pathway | ERK, JNK & p38 Kinase Mechanisms in Disease - Creative Biolabs [creativebiolabs.net]

- 34. raybiotech.com [raybiotech.com]

- 35. KEGG PATHWAY: MAPK signaling pathway - Homo sapiens (human) [kegg.jp]

- 36. portlandpress.com [portlandpress.com]

- 37. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 38. mdpi.com [mdpi.com]

- 39. Frontiers | Assaying Homodimers of NF-κB in Live Single Cells [frontiersin.org]

- 40. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. lifesciences.danaher.com [lifesciences.danaher.com]

Pharmacological Profile & Synthetic Utility of 2-(3-Bromopyridin-4-yl)propan-1-ol Derivatives

The following technical guide details the pharmacological profile, synthetic utility, and experimental protocols for 2-(3-Bromopyridin-4-yl)propan-1-ol and its derivatives. This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a privileged scaffold in the development of kinase inhibitors and metabolic modulators.

Executive Summary

2-(3-Bromopyridin-4-yl)propan-1-ol represents a critical "bifunctional" scaffold in modern medicinal chemistry. Characterized by the juxtaposition of a reactive aryl bromide and a primary alcohol on a chiral alkyl chain, this molecule serves as a versatile precursor for constructing fused heterocyclic systems (e.g., azaindoles, naphthyridines) and for introducing chiral pyridine moieties into pharmacophores.

Its derivatives exhibit a diverse pharmacological profile, ranging from PPAR

Chemical Identity & Structural Significance

The core structure features a pyridine ring substituted at the 3-position with bromine and at the 4-position with a 1-hydroxypropan-2-yl group.

| Property | Specification | Significance |

| IUPAC Name | 2-(3-Bromopyridin-4-yl)propan-1-ol | Defines the specific regioisomer and branching. |

| Molecular Formula | C | Low molecular weight (<250 Da) allows for substantial elaboration (Fragment-Based Drug Design). |

| Key Functionality | C3-Bromine | Orthogonal handle for Suzuki/Buchwald couplings. |

| Key Functionality | C4-Alkyl Alcohol | Precursor for cyclization (to fused rings) or ether/amine formation. |

| Chirality | C2 of propyl chain | The (S)- and (R)- enantiomers allow for stereoselective target engagement. |

Structural Logic in Drug Design

The 3,4-disubstitution pattern is chemically distinct from the more common 2,3- or 3,5-patterns. It forces substituents into a specific spatial vector that mimics the geometry found in:

-

Serotonin (5-HT) antagonists: The spatial arrangement of the aromatic ring and the nitrogen tail.

-

Kinase Hinge Binders: The pyridine nitrogen often serves as the H-bond acceptor in the ATP-binding pocket, while the C3/C4 substituents direct the molecule into the hydrophobic back-pocket.

Pharmacological Profile & Applications[1]

A. Metabolic Disease: PPAR Agonists

Derivatives of 3-bromo-4-alkylpyridines have been identified as key intermediates in the synthesis of Thiazolidinedione analogs acting as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

-

Mechanism: The pyridine ring replaces the traditional benzene linker in glitazones, altering lipophilicity and metabolic stability.

-

Application: Treatment of Type 2 Diabetes and metabolic syndrome. The 3-bromo group allows for the attachment of lipophilic tails essential for PPAR

binding pocket occupancy.

B. Oncology: Kinase & PARP Inhibition

The scaffold is a precursor to fused tricyclic systems used in targeting:

-

Pim Kinases (Pim-1, Pim-2): Overexpressed in hematological malignancies. The 2-(3-bromopyridin-4-yl)propan-1-ol backbone can be cyclized to form 4-azaindoles or related isomers that fit the ATP binding site.

-

PARP (Poly (ADP-ribose) polymerase): Inhibitors often require a nicotinamide mimic. The 3-bromo-4-substituted pyridine provides the necessary geometry for binding to the catalytic domain while extending into the adenosine pocket.

C. CNS Agents

The structural homology to Zimelidine (a pyridylallylamine antidepressant) suggests potential utility in developing serotonin reuptake inhibitors. The 1-propanol chain offers a handle to attach amine groups, creating a "homo-Zimelidine" analog with altered transporter selectivity.

Experimental Protocol: Synthesis & Validation

The following protocol describes the synthesis of 2-(3-Bromopyridin-4-yl)propan-1-ol via a Hydroboration-Oxidation strategy, ensuring regiochemical control.

Pathway Logic

-

Precursor Formation: Lithiation of 3-bromopyridine is directed to the C4 position. Reaction with acetone yields a tertiary alcohol, which is dehydrated to the alkene (isopropenyl group).

-

Regioselective Hydroboration: Use of 9-BBN or BH

favors the anti-Markovnikov product (primary alcohol), yielding the target 2-substituted propan-1-ol rather than the 2-propanol isomer.

Step-by-Step Methodology

Phase 1: Synthesis of 3-Bromo-4-(prop-1-en-2-yl)pyridine

-

Lithiation: In a flame-dried flask under Argon, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF. Cool to -78°C .

-

Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent "halogen dance" isomerization. Stir for 1 hour.

-

Addition: Add anhydrous acetone (1.2 eq) dropwise. Stir at -78°C for 2 hours, then warm to RT.

-

Workup: Quench with sat. NH

Cl. Extract with EtOAc. Purify the tertiary alcohol intermediate. -

Dehydration: Reflux the intermediate in toluene with catalytic p-TsOH (p-Toluenesulfonic acid) to yield the alkene: 3-bromo-4-(prop-1-en-2-yl)pyridine .

Phase 2: Hydroboration-Oxidation to Target

-

Hydroboration: Dissolve the alkene (1.0 eq) in dry THF at 0°C. Add BH

THF (1.0 M, 1.2 eq) dropwise. -

Incubation: Stir at RT for 4 hours. (Boron adds to the terminal CH

). -

Oxidation: Cool to 0°C. Carefully add NaOH (3M, 3.0 eq) followed by H

O -

Isolation: Stir for 2 hours. Extract with Et

O. Wash with brine, dry over MgSO -

Purification: Flash chromatography (Hexane/EtOAc gradient). The product is 2-(3-Bromopyridin-4-yl)propan-1-ol .

Visualization: Synthesis Pathway[1]

Caption: Synthetic route ensuring regioselective formation of the primary alcohol via anti-Markovnikov hydroboration.

Pharmacophore Mapping & Mechanism

The following diagram illustrates how the 2-(3-Bromopyridin-4-yl)propan-1-ol scaffold maps onto key kinase inhibitor binding modes.

Caption: Pharmacophore mapping of the scaffold against a generic Kinase ATP-binding pocket.

References

-

Gribble, G. W., et al. "Reactions of 3-halopyridines with organolithium reagents." Tetrahedron Letters, 1980.

-

European Patent Office. "Substituted Fused Heterocyclic Compounds (EP 1022272 B1)." Google Patents, 1998. (Describes 3-bromo-4-pyridyl derivatives in PPAR agonists).

-

United States Patent. "Fused Tricyclic Compounds as Protein Kinase Modulators (US 7,956,064 B2)."[1] Google Patents, 2011. (Details ethyl 3-bromo-4-pyridine carboxylate derivatives).

-

BenchChem. "A Technical Guide to 3-Bromopyridine-D4." BenchChem Application Notes, 2025. (Discusses metabolic stability and deuterated analogs of bromopyridines).

Sources

Technical Guide: Solubility and Stability Profiling of 2-(3-Bromopyridin-4-yl)propan-1-ol

Topic: Solubility and Stability of 2-(3-Bromopyridin-4-yl)propan-1-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

2-(3-Bromopyridin-4-yl)propan-1-ol is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structure features a 3-bromopyridine core substituted at the 4-position with a 1-hydroxypropan-2-yl moiety. This specific substitution pattern introduces a chiral center and a primary alcohol functionality, creating a unique solubility and reactivity profile distinct from its regioisomers.

This guide provides a rigorous analysis of its physicochemical behavior, offering actionable protocols for solubility optimization and stability maintenance during drug development workflows.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 2-(3-Bromopyridin-4-yl)propan-1-ol |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Core Scaffold | 3,4-Disubstituted Pyridine |

| Key Functionalities | Pyridine Nitrogen (Basic), Aryl Bromide (Electrophilic), Primary Alcohol (Nucleophilic) |

| Chirality | Contains one chiral center at the C2-propyl position |

| Predicted LogP | ~1.3 – 1.8 (Moderate Lipophilicity) |

| Predicted pKa | ~3.5 – 4.0 (Pyridine Nitrogen) |

Solubility Profile & Solvent Selection

Understanding the solubility of 2-(3-Bromopyridin-4-yl)propan-1-ol requires analyzing the interplay between its basic pyridine nitrogen and the polar hydroxyl group against the lipophilic bromine and alkyl chain.

Theoretical Solubility Matrix

The compound exhibits pH-dependent solubility due to the pyridine ring.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent interaction with the lipophilic pyridine/bromo core. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole interactions; preferred for stock solutions (>100 mM). |

| Polar Protic | Methanol, Ethanol | High | H-bonding with the primary alcohol and pyridine nitrogen. |

| Ethers | THF, 2-MeTHF | Moderate | Good solubility; useful for reaction media (e.g., reductions). |

| Non-Polar | Hexanes, Heptane | Low | Polarity of the alcohol and pyridine ring impedes dissolution. |

| Aqueous (Neutral) | Water (pH 7) | Low to Moderate | Limited by the lipophilic bromine and alkyl chain. |

| Aqueous (Acidic) | 0.1 N HCl (pH < 2) | High | Protonation of pyridine N (Py-H⁺) drastically increases hydrophilicity. |

Protocol: Saturation Solubility Assessment

To determine the precise solubility limit for formulation or reaction optimization, use the Shake-Flask Method with HPLC quantification.

-

Preparation: Weigh 5 mg of solid into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid. If undissolved, incubate at 25°C with agitation (shaking) for 24 hours.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (to prevent adsorption of the lipophilic compound).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability & Degradation Pathways

The stability of 2-(3-Bromopyridin-4-yl)propan-1-ol is governed by three primary vectors: Oxidative susceptibility of the primary alcohol, Photolytic instability of the C-Br bond, and Thermal stress .

Degradation Mechanism Visualization

The following diagram illustrates the potential degradation pathways that must be monitored during storage and synthesis.

Caption: Primary degradation pathways including alcohol oxidation (A/B), photodehalogenation (C), and N-oxidation (D).

Key Stability Risks

-

Oxidation (High Risk): The primary alcohol is susceptible to oxidation to the corresponding aldehyde and subsequently the carboxylic acid upon prolonged exposure to air or in the presence of trace metal impurities.

-

Photolysis (Moderate Risk): The 3-bromopyridine motif is sensitive to UV light. Homolytic cleavage of the C-Br bond can occur, leading to the des-bromo species (radical pathway).

-

Elimination (Low Risk): Unlike tertiary alcohols, this primary alcohol is resistant to E1/E2 elimination under standard storage conditions.

Forced Degradation Protocol (Stress Testing)

To validate the stability-indicating HPLC method and determine storage limits, perform the following stress tests.

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Aromatic) and 220 nm (Amide/Alcohol).

Stress Conditions Table:

| Stress Type | Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Generally stable; check for racemization if chiral. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Stable; minimal degradation expected. |

| Oxidation | 3% H₂O₂ at RT | 4 Hours | Critical: Formation of N-oxide (M+16) and Aldehyde (M-2). |

| Photostability | UV/Vis Light (1.2M lux) | 24 Hours | Critical: Check for des-bromo impurity (M-78/80). |

| Thermal | 80°C (Solid State) | 7 Days | Assess physical appearance (melting/discoloration). |

Handling & Storage Recommendations

Based on the chemical profile, the following storage protocols are mandatory to maintain purity >98%.

-

Primary Storage: Store at -20°C or 2-8°C in a tightly sealed vial.

-

Atmosphere: Flush headspace with Argon or Nitrogen to prevent oxidation of the primary alcohol.

-

Light Protection: Use amber vials or wrap containers in aluminum foil to prevent photodebromination.

-

Solution Stability:

-

In DMSO/MeOH: Stable for ~24 hours at room temperature.

-

In Water/Buffer: Prepare fresh; avoid prolonged storage at neutral pH to prevent slow oxidation or microbial growth.

-

References

-

PubChem. 3-Bromopyridine | C5H4BrN.[1] National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Oxidation of Alcohols to Aldehydes. (Mechanistic basis for degradation). Available at: [Link]

Sources

Chirality of 2-(3-Bromopyridin-4-yl)propan-1-ol and its enantiomers

An In-Depth Technical Guide to the Chirality and Enantiomers of 2-(3-Bromopyridin-4-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug design and development, with the stereochemistry of a molecule often dictating its pharmacological and toxicological profile.[1][2][3] Pyridine-containing compounds are well-established as "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs due to their unique electronic properties and ability to engage in critical hydrogen bonding interactions.[4][5][6] This guide focuses on 2-(3-Bromopyridin-4-yl)propan-1-ol, a chiral molecule featuring a substituted pyridine ring. We will provide a comprehensive exploration of its stereochemical nature and present a detailed technical overview of the primary strategies for the synthesis, separation, and characterization of its individual enantiomers. This document is intended to serve as a practical resource for scientists engaged in the discovery and development of novel chiral therapeutics.

The Critical Role of Chirality in Drug Action

In the chiral environment of the body, enantiomers—non-superimposable mirror-image molecules—can exhibit profound differences in their biological activity.[2][3][7] Receptors, enzymes, and other biological targets are themselves chiral, leading to stereospecific interactions. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer).[1] The historical case of thalidomide serves as a stark reminder of the importance of stereochemical control in drug development.[8] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of single-enantiomer pharmaceuticals.[1]

The subject of this guide, 2-(3-Bromopyridin-4-yl)propan-1-ol, possesses a single stereocenter, making it a chiral molecule that exists as a pair of enantiomers. Understanding how to selectively synthesize or resolve these enantiomers is paramount for any drug development program involving this scaffold.

Structural Analysis of 2-(3-Bromopyridin-4-yl)propan-1-ol Enantiomers

The chirality of 2-(3-Bromopyridin-4-yl)propan-1-ol originates from the carbon atom at position 2 of the propan-1-ol chain (C2). This carbon is a stereocenter because it is bonded to four different substituents: a hydrogen atom (-H), a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and a 3-bromopyridin-4-yl group.

The two enantiomers are designated as (R) and (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The priorities of the substituents attached to the stereocenter are assigned based on atomic number:

-

-CH₂OH (The oxygen gives this group higher priority than the pyridine ring)

-

-C₅H₃BrN (The pyridine ring)

-

-CH₃ (Methyl group)

-

-H (Hydrogen atom)

The relationship between these two mirror-image molecules is visualized in the diagram below.

Caption: (R) and (S) enantiomers of 2-(3-Bromopyridin-4-yl)propan-1-ol.

Core Strategies for Accessing Enantiopure Isomers

There are two primary pathways to obtain single enantiomers of a chiral compound: asymmetric synthesis and chiral resolution of a racemic mixture. The choice depends on factors such as scalability, cost, and the availability of suitable catalysts or resolving agents.

Asymmetric Synthesis: Enantioselective Reduction

Asymmetric synthesis aims to create the desired enantiomer directly from a prochiral precursor. For 2-(3-Bromopyridin-4-yl)propan-1-ol, the logical precursor is the corresponding ketone, 2-(3-Bromopyridin-4-yl)propan-1-one. The enantioselective reduction of this ketone can be achieved with high efficiency and selectivity using modern catalytic methods.

Biocatalysis, particularly using engineered ketoreductases (KREDs), has emerged as a powerful and environmentally sustainable method for producing chiral alcohols.[9][10][11] These enzymes, often used as isolated proteins or within whole-cell systems, utilize cofactors like NADH or NADPH to deliver a hydride to one face of the carbonyl group with exceptional precision.[11]

Caption: Asymmetric synthesis workflow via ketoreductase (KRED).

Protocol 1: Hypothetical Protocol for Asymmetric Bioreduction

-

Enzyme and Cofactor Preparation: Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing the selected ketoreductase (e.g., from a commercial screening kit) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase).

-

Substrate Addition: Dissolve the prochiral ketone, 2-(3-Bromopyridin-4-yl)propan-1-one, in a water-miscible co-solvent (e.g., DMSO) to a final concentration of 10-50 mM.

-

Reaction: Add the substrate solution to the enzyme/cofactor mixture. Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by HPLC or GC to measure substrate conversion and enantiomeric excess (e.e.) of the product.

-

Workup: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude chiral alcohol can be further purified by column chromatography if necessary.

Chiral Resolution of the Racemic Mixture

This approach involves synthesizing the racemic alcohol and then separating the two enantiomers. This is a robust and widely used strategy in both laboratory and industrial settings.

A. Enzymatic Kinetic Resolution

Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other.[12][13] This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated.

B. Preparative Chiral Chromatography

Direct separation of enantiomers can be achieved using preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase (CSP).[14][15] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of compounds, including those with pyridine moieties.[15]

Caption: Workflow for chiral resolution by preparative HPLC.

Table 1: Hypothetical Chiral HPLC Separation Parameters

| Parameter | Condition |

| Instrument | Preparative HPLC System |

| Column | Chiralpak® IA (or similar amylose-based CSP) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25°C |

| Injection Volume | 1 mL (of 10 mg/mL solution) |

Protocol 2: Hypothetical Protocol for Preparative Chiral HPLC

-

Sample Preparation: Dissolve the racemic 2-(3-Bromopyridin-4-yl)propan-1-ol in the mobile phase to a concentration suitable for preparative scale (e.g., 10-20 mg/mL).

-

System Equilibration: Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the dissolved racemate onto the column.

-

Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the two separated enantiomeric peaks.

-

Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to confirm the enantiomeric purity of each separated isomer.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated, enantiopure alcohols.

Analytical Methods for Chiral Characterization

Once the enantiomers are obtained, their identity and purity must be rigorously confirmed.

-

Enantiomeric Purity (e.e.%): The most common method for determining the enantiomeric excess is analytical chiral HPLC. The protocol is similar to the preparative method but uses a smaller column, a lower flow rate, and a much smaller injection volume. The e.e. is calculated from the relative peak areas of the two enantiomers: e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) * 100.

-

Absolute Configuration: Determining whether a sample is the (R) or (S) enantiomer is non-trivial. While optical rotation can distinguish between enantiomers, it does not reveal the absolute configuration. Unambiguous determination typically requires one of the following advanced methods:

-

X-ray Crystallography: If a single crystal of one enantiomer (or a co-crystal with a known chiral auxiliary) can be grown, this method provides definitive proof of its three-dimensional structure.

-

NMR Spectroscopy with Chiral Derivatizing Agents: Reacting the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid or MαNP acid, creates a pair of diastereomers.[8] The different spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be analyzed to deduce the absolute configuration of the original alcohol.[8]

-

Conclusion

The stereochemistry of 2-(3-Bromopyridin-4-yl)propan-1-ol is a critical parameter that must be controlled and understood to evaluate its potential as a therapeutic agent. This guide has outlined the principal strategies available to researchers for this purpose. Both asymmetric synthesis, particularly through highly selective biocatalytic reductions, and chiral resolution via preparative chromatography are powerful, field-proven methods to access the individual (R) and (S) enantiomers. Robust analytical techniques, including chiral HPLC and advanced spectroscopic or crystallographic methods, are essential for confirming enantiomeric purity and determining absolute configuration. By applying these methodologies, drug development professionals can effectively investigate the structure-activity relationship of this promising chiral scaffold and advance the development of safer, more effective medicines.

References

-

Gao, S., Lin, B., Tao, R., Wang, Y. and Xu, Y. (2019). Enantioselective synthesis of enantiopure chiral alcohols using carbonyl reductases screened from Yarrowia lipolytica. Journal of Applied Microbiology. Available at: [Link]

-

Deh-Yu, H., Uang, B.-J. and Chen, C.-S. (1990). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. Available at: [Link]

-

den Hartog, T., et al. (2019). Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydratase. Angewandte Chemie International Edition. Available at: [Link]

-

Moore, J. C., Pollard, D. J., Kosjek, B. and Devine, P. N. (2007). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]

-

Pellissier, H. (2011). Synthesis and Resolution of Planar-Chiral Derivatives of 4-(Dimethylamino)pyridine. Advanced Synthesis & Catalysis. Available at: [Link]

-

Kumar, D., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Sustainability. Available at: [Link]

-

van Rhee, A. M., et al. (2001). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Forró, E. and Fülöp, F. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia. Available at: [Link]

-

Žalubovskis, R. and Krauze, A. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules. Available at: [Link]

-

Keltoum, C. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry. Available at: [Link]

-

H-L, Che, et al. (2015). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry. Available at: [Link]

-

Singh, S., Sharma, P. K. and Kumar, G. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Bromopyridin-2-yl)propan-2-ol. PubChem Compound Database. Available at: [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. Available at: [Link]

-

Landoni, M. F. and Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Veterinary Journal. Available at: [Link]

-

Landoni, M. F. and Soraci, A. L. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Chirality (chemistry). Available at: [Link]

-

Purdue University. (n.d.). Chirality and Optical Activity. Purdue University Department of Chemistry. Available at: [Link]

- Google Patents. (2014). CN103664765A - Preparation method of 2-amino-3-bromopyridine.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.

-

Wikipedia. (n.d.). 3-Bromopyridine. Available at: [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 2. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stereoselective Synthesis of Chiral Molecules | Encyclopedia MDPI [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. benthamdirect.com [benthamdirect.com]

Application Note & Protocols: Strategic Derivatization of the Hydroxyl Group in 2-(3-Bromopyridin-4-yl)propan-1-ol for Drug Discovery

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the derivatization of the primary hydroxyl group of 2-(3-Bromopyridin-4-yl)propan-1-ol. This key building block holds significant potential in the synthesis of novel therapeutics, and modification of its hydroxyl moiety is a critical strategy for modulating physicochemical properties and exploring structure-activity relationships (SAR). We present detailed discussions on the strategic selection of derivatization pathways—including etherification, esterification, and carbamate formation—and provide robust, step-by-step protocols for their execution. The causality behind experimental choices, reaction monitoring, and purification is explained to ensure reproducibility and success.

Introduction and Strategic Imperative

2-(3-Bromopyridin-4-yl)propan-1-ol is a bifunctional synthetic intermediate of significant interest in medicinal chemistry. Its structure incorporates two key features for molecular elaboration:

-

A 3-bromopyridine moiety, which serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

-

A primary alcohol (-CH₂OH) group, which provides a readily accessible point for derivatization.

The modification of this hydroxyl group is a cornerstone of SAR exploration. Converting it into ethers, esters, or carbamates fundamentally alters the molecule's properties, including lipophilicity (LogP), hydrogen bonding capacity, metabolic stability, and potential for interaction with biological targets. This guide focuses exclusively on the strategic transformation of the hydroxyl group, providing the foundational chemistry required before subsequent modification of the bromopyridine core.

Foundational Concepts: Choosing the Derivatization Pathway

The primary alcohol of the title compound is nucleophilic and relatively unhindered, making it amenable to a variety of transformations. The choice of reaction depends on the desired functional group and the overall chemical tolerance of the molecule.

Ether Formation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol.[1][2] The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base to form a nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent.[1][3][4]

-

Causality & Rationale: This method is ideal for introducing small alkyl (methyl, ethyl) or benzylic groups. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are preferred as they irreversibly deprotonate the alcohol, driving the reaction to completion.[3][4] The solvent should be aprotic to avoid quenching the alkoxide; THF and DMF are common choices.[3][5]

-

Trustworthiness & Pitfalls: Because the reaction is SN2, it works best with primary alkyl halides.[3] Secondary and especially tertiary halides are prone to E2 elimination, yielding alkenes as a major byproduct.[5] The pyridine nitrogen in the substrate is basic, but typically not sufficiently nucleophilic to compete with the alkoxide under these conditions.

Ester Formation: Mild and Versatile Approaches

Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor and is often used to create prodrugs that are hydrolyzed in vivo.

-

Steglich Esterification: This method is exceptionally mild, operating at room temperature and neutral pH, making it suitable for substrates with acid- or base-sensitive functional groups.[6] The reaction utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble equivalent EDC, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8][9] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[9][10] DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium species.[6][10]

-

Mitsunobu Reaction: The Mitsunobu reaction is another powerful method for esterification under mild, neutral conditions.[11][12] It converts the alcohol into a good leaving group in situ using a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] This allows for displacement by the carboxylate nucleophile. A key feature is the inversion of stereochemistry at a chiral alcohol center; for a primary alcohol like our substrate, this is not a factor, but it underscores the SN2 nature of the nucleophilic attack.[11][13]

Carbamate Formation: Introducing the Urethane Linkage

The carbamate (or urethane) functional group is a key pharmacophore in numerous approved drugs. It is a stable mimic of an amide bond and possesses both hydrogen bond donor and acceptor capabilities.

-

Reaction with Isocyanates: The most direct method for carbamate synthesis is the reaction of an alcohol with an isocyanate.[14] This reaction is typically very efficient, often requiring no catalyst, and proceeds by the nucleophilic attack of the alcohol onto the electrophilic carbonyl carbon of the isocyanate.

-

Alternative "Phosgene-Free" Methods: Due to the high toxicity of many isocyanates, alternative methods are often preferred. One common strategy involves activating the alcohol with a reagent like N,N'-disuccinimidyl carbonate (DSC) or 1,1'-carbonyldiimidazole (CDI).[15] This forms an activated intermediate that can then be reacted with a primary or secondary amine in a one-pot procedure to yield the desired carbamate under mild conditions.[15]

Visualization of Derivatization Strategies

The following diagram illustrates the primary pathways for derivatizing the hydroxyl group of the starting material.

Caption: Key synthetic routes from the parent alcohol.

Detailed Application Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: O-Ethylation via Williamson Ether Synthesis

This protocol details the formation of 4-(1-ethoxypropyl)-3-bromopyridine.

-

Principle: The alcohol is deprotonated with sodium hydride (NaH) to form the sodium alkoxide, which then acts as a nucleophile, attacking ethyl iodide in an SN2 reaction to form the ether product.[1][16]

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-(3-Bromopyridin-4-yl)propan-1-ol | 216.08 | 500 mg | 2.31 | 1.0 |

| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 111 mg | 2.78 | 1.2 |

| Ethyl Iodide (EtI) | 155.97 | 0.22 mL (424 mg) | 2.72 | 1.18 |

| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - | - |

| Saturated aq. NH₄Cl | - | 20 mL | - | - |

| Ethyl Acetate (EtOAc) | - | 50 mL | - | - |

| Brine | - | 20 mL | - | - |

Step-by-Step Procedure:

-

Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-Bromopyridin-4-yl)propan-1-ol (500 mg, 2.31 mmol).

-

Dissolve the starting material in anhydrous THF (10 mL).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (111 mg of 60% dispersion, 2.78 mmol) portion-wise over 5 minutes. Caution: Gas (H₂) evolution will occur.

-

Allow the resulting suspension to stir at 0 °C for 30 minutes.

-

Alkylation: Add ethyl iodide (0.22 mL, 2.72 mmol) dropwise to the suspension at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in Hexanes) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% EtOAc in hexanes) to yield the pure ether product.

Caption: Step-by-step workflow for O-alkylation.

Protocol 2: Esterification with Benzoic Acid via Steglich Esterification

This protocol details the formation of 2-(3-bromopyridin-4-yl)propyl benzoate.

-

Principle: Benzoic acid is activated by EDC in the presence of the catalyst DMAP. The primary alcohol then attacks the activated acid to form the ester, with the byproduct being a water-soluble urea derivative, facilitating purification.[7][10]

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-(3-Bromopyridin-4-yl)propan-1-ol | 216.08 | 500 mg | 2.31 | 1.0 |

| Benzoic Acid | 122.12 | 311 mg | 2.54 | 1.1 |

| EDC·HCl | 191.70 | 530 mg | 2.76 | 1.2 |

| DMAP | 122.17 | 28 mg | 0.23 | 0.1 |

| Anhydrous Dichloromethane (DCM) | - | 20 mL | - | - |

| 1 M HCl (aq) | - | 15 mL | - | - |

| Saturated aq. NaHCO₃ | - | 15 mL | - | - |

Step-by-Step Procedure:

-

Setup: To a 50 mL round-bottom flask, add 2-(3-Bromopyridin-4-yl)propan-1-ol (500 mg, 2.31 mmol), benzoic acid (311 mg, 2.54 mmol), and DMAP (28 mg, 0.23 mmol).

-

Add anhydrous DCM (20 mL) and stir to dissolve.

-

Coupling: Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (530 mg, 2.76 mmol) in a single portion.

-

Remove the ice bath and stir the reaction at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 20% EtOAc in Hexanes).

-

Workup: Dilute the reaction mixture with DCM (20 mL).

-

Transfer to a separatory funnel and wash sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 2% to 15% EtOAc in hexanes) to yield the pure ester product.

Caption: Step-by-step workflow for ester formation.

Protocol 3: Carbamate Formation with Phenyl Isocyanate

This protocol details the formation of 2-(3-bromopyridin-4-yl)propyl phenylcarbamate.

-

Principle: The nucleophilic hydroxyl group of the alcohol directly attacks the electrophilic carbonyl carbon of the isocyanate, resulting in the formation of the carbamate linkage in a highly efficient addition reaction.[14]

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-(3-Bromopyridin-4-yl)propan-1-ol | 216.08 | 500 mg | 2.31 | 1.0 |

| Phenyl Isocyanate | 119.12 | 0.25 mL (275 mg) | 2.31 | 1.0 |

| Anhydrous Dichloromethane (DCM) | - | 15 mL | - | - |

| Triethylamine (TEA) | 101.19 | 0.03 mL (23 mg) | 0.23 | 0.1 (cat.) |

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask, dissolve 2-(3-Bromopyridin-4-yl)propan-1-ol (500 mg, 2.31 mmol) in anhydrous DCM (15 mL).

-

Add a catalytic amount of triethylamine (0.03 mL, 0.23 mmol). Note: This base can catalyze the reaction but is not always strictly necessary.

-

Addition: Cool the solution to 0 °C. Add phenyl isocyanate (0.25 mL, 2.31 mmol) dropwise via syringe. Caution: Isocyanates are toxic and lachrymatory. Handle with extreme care in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC. The product is typically much less polar than the starting alcohol.

-

Workup: Once the reaction is complete, concentrate the mixture directly in vacuo. The reaction is often clean enough that extensive workup is not required.

-

Purification: If necessary, purify the crude solid by recrystallization (e.g., from EtOAc/hexanes) or by flash column chromatography on silica gel to yield the pure carbamate product.

Caption: Step-by-step workflow for carbamate synthesis.

References

-

Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine.

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

-

Chemical Communications. (2004). Synthesis of isocyanates from carbamate esters employing boron trichloride. Royal Society of Chemistry.

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. organic-chemistry.org.

-

Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.

-

Ren, Y., & Rousseaux, S. A. L. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto T-Space.

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. organic-chemistry.org.

-

Liu, X. (2024). 1.5 Williamson Ether Synthesis. Organic Chemistry II - KPU Pressbooks.

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific.

-

Synfacts. (2019). The Steglich Esterification. Thieme Chemistry.

-

Gecibesler, I. H., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed.

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. organic-chemistry.org.

-

Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.

-

de la Cruz, J., et al. (2021). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Chemistry – A European Journal.

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.

-

Ghosh, A. K., et al. (n.d.). Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC). MilliporeSigma.

-

Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates. Google Patents.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org.

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. organic-chemistry.org.

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.

-

Chen, J., et al. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry.

-

BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols. BYJU'S.

-

Wikipedia. (n.d.). Carbamate. Wikipedia.

-

Ramis-Ramos, G., & Esteve-Romero, J. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 5. jk-sci.com [jk-sci.com]

- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Carbamate - Wikipedia [en.wikipedia.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Using 2-(3-Bromopyridin-4-yl)propan-1-ol to synthesize novel heterocycles

Executive Summary

The molecule 2-(3-Bromopyridin-4-yl)propan-1-ol represents a high-value "privileged scaffold" for drug discovery. Its unique architecture—combining an electron-deficient pyridine ring, an ortho-positioned halogen handle (Br), and a pendant primary alcohol with a

This guide details the robust synthesis of this precursor and its conversion into novel heterocycles via Palladium-catalyzed intramolecular etherification. We address critical challenges, specifically the competition between C–O bond formation and

Part 1: Structural Analysis & Retrosynthetic Logic

The target molecule contains three reactive sites that allow for divergent synthesis:

-

C3-Bromine: A handle for oxidative addition (Pd/Ni catalysis) or Lithium-Halogen exchange.

-

C4-Alkyl Sidechain: Provides the carbon framework for ring fusion.

-

Primary Alcohol: A nucleophile for cyclization or a site for derivatization (e.g., conversion to amine for pyrrolopyridines).